Chiral Centre Count: 5-(3-Methylcyclopentyl)-1,3,4-oxadiazol-2-amine Possesses One Stereogenic Carbon, Whereas 5-Cyclopentyl- and 5-Cyclohexyl- Analogs Are Achiral
The 3-methylcyclopentyl substituent introduces a single stereogenic centre at the cyclopentyl 3-position. In contrast, 5-cyclopentyl-1,3,4-oxadiazol-2-amine (CAS 90221-15-1) is explicitly classified as achiral , and 5-cyclohexyl-1,3,4-oxadiazol-2-amine (CAS 98427-18-0) lacks a stereogenic carbon on the cyclohexyl ring . For applications requiring chiral recognition, the commercially supplied racemate (≥95% purity ) provides a starting point for enantiomeric separation or asymmetric synthesis optimisation.
| Evidence Dimension | Number of stereogenic centres |
|---|---|
| Target Compound Data | 1 stereogenic centre (C-3 of cyclopentyl ring; racemic mixture supplied) |
| Comparator Or Baseline | 5-cyclopentyl-1,3,4-oxadiazol-2-amine: 0 stereogenic centres; 5-cyclohexyl-1,3,4-oxadiazol-2-amine: 0 stereogenic centres |
| Quantified Difference | Target = 1 chiral centre; comparators = 0 chiral centres |
| Conditions | Structural assignment based on IUPAC nomenclature and vendor stereochemistry descriptors |
Why This Matters
The presence of a chiral centre is a binary differentiation that determines whether enantioselective biological activity can be interrogated, making the compound essential for projects that aim to exploit or circumvent chirality-driven pharmacology.
